molecular formula C10H9NO4 B6177675 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 2551120-03-5

4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B6177675
CAS RN: 2551120-03-5
M. Wt: 207.2
InChI Key:
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Description

4,6-Dihydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO4 . It has an average mass of 193.156 Da and a monoisotopic mass of 193.037506 Da .


Synthesis Analysis

The synthesis of indole derivatives, including 4,6-dihydroxy-1H-indole-2-carboxylic acid, has been a significant area of research in recent years . Indoles play a crucial role in cell biology and are prevalent moieties in various natural products and drugs . They have been used in the treatment of various disorders, including cancer cells and microbes .


Molecular Structure Analysis

The molecular structure of 4,6-dihydroxy-1H-indole-2-carboxylic acid consists of a heterocyclic indole ring substituted with two hydroxy groups at positions 4 and 6 and a carboxylic acid group at position 2 .


Chemical Reactions Analysis

Indole derivatives, including 4,6-dihydroxy-1H-indole-2-carboxylic acid, have been used as reactants in various chemical reactions . For instance, they have been used in the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

4,6-Dihydroxy-1H-indole-2-carboxylic acid has a molecular formula of C9H7NO4, an average mass of 193.156 Da, and a monoisotopic mass of 193.037506 Da .

Mechanism of Action

While the specific mechanism of action for 4,6-dihydroxy-1H-indole-2-carboxylic acid is not mentioned in the search results, indole derivatives have been known to exhibit various biologically vital properties . For instance, 5,6-Dihydroxy-1H-indole-2-carboxylic acid, a related compound, has been used as a photosensitizing agent and is an inhibitor of tyrosinase .

Future Directions

The future directions for the research and application of 4,6-dihydroxy-1H-indole-2-carboxylic acid and other indole derivatives are promising. Their potential applications in the treatment of various disorders, including cancer, have attracted increasing attention . Furthermore, their ability to control the level of reactive oxygen species generated in vivo on solar exposure and the associated oxidation processes indicates a potential photoprotective action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylindole", "2-nitrophenol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Copper sulfate", "Sodium carbonate", "Hydrogen peroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 3-methylindole to 3-methyl-1H-indole using sodium borohydride in ethanol", "Step 2: Nitration of 3-methyl-1H-indole with 2-nitrophenol in the presence of sulfuric acid to yield 4-nitro-3-methyl-1H-indole", "Step 3: Reduction of 4-nitro-3-methyl-1H-indole to 4-amino-3-methyl-1H-indole using sodium borohydride in ethanol", "Step 4: Diazotization of 4-amino-3-methyl-1H-indole with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 5: Coupling of diazonium salt with sodium acetate to yield 4-acetamido-3-methyl-1H-indole", "Step 6: Hydrolysis of 4-acetamido-3-methyl-1H-indole with sodium hydroxide to form 4-amino-3-methyl-1H-indole-2-carboxylic acid", "Step 7: Oxidation of 4-amino-3-methyl-1H-indole-2-carboxylic acid with hydrogen peroxide and copper sulfate to yield 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid", "Step 8: Neutralization of the reaction mixture with sodium carbonate and extraction of the product with ethyl acetate", "Step 9: Purification of the product by recrystallization from water" ] }

CAS RN

2551120-03-5

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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